molecular formula C7H10ClN3O B1451552 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride CAS No. 1209597-83-0

5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride

Cat. No. B1451552
M. Wt: 187.63 g/mol
InChI Key: IUHFTZQIEBLPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride (THPPH) is a heterocyclic compound used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential for use in lab experiments.

Scientific Research Applications

5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride has been studied for its potential use in a variety of scientific research applications. It has been used in the study of protein-protein interactions, as well as in the study of enzyme-substrate interactions. It has also been used to study the effects of drugs on cell signaling pathways and to study the effects of drugs on gene expression.

Mechanism Of Action

The mechanism of action of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride is not fully understood. However, it is believed to interact with certain proteins and enzymes in order to inhibit or activate certain biochemical processes. It is thought to interact with certain proteins and enzymes in order to modulate their activity, which can lead to changes in cell signaling pathways and gene expression.

Biochemical And Physiological Effects

5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride has been studied for its biochemical and physiological effects. It has been shown to modulate the activity of certain proteins and enzymes, which can lead to changes in cell signaling pathways and gene expression. It has also been shown to have an anti-inflammatory effect, as well as to modulate the activity of certain hormones.

Advantages And Limitations For Lab Experiments

The main advantage of using 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride in lab experiments is that it is relatively easy to synthesize and is relatively stable in solution. It is also relatively inexpensive compared to other compounds used in scientific research. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic in high concentrations, so it should be used with caution.

Future Directions

The potential future directions for 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride are numerous. One potential future direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, it could be used to further study protein-protein interactions, enzyme-substrate interactions, and the effects of drugs on cell signaling pathways and gene expression. Another potential future direction is to develop new methods of synthesis and new ways to use 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride in lab experiments. Finally, it could be used to develop new drugs or to improve the efficacy of existing drugs.

properties

IUPAC Name

5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c11-7-5-1-2-8-3-6(5)9-4-10-7;/h4-5,8H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHFTZQIEBLPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC=NC(=O)C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride
Reactant of Route 2
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride
Reactant of Route 3
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride
Reactant of Route 4
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride
Reactant of Route 5
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride
Reactant of Route 6
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.